Calcein blue, AM

Overview

Description

Calcein Blue, AM is a cell-permeant esterase substrate that can serve as a viability probe that measures both enzymatic activity and cell-membrane integrity, which is required for intracellular retention of their fluorescent product . It is only weakly fluorescent with excitation/emission maxima of approximately 322/435 nm . Upon cleavage of the AM esters by intracellular esterases, this tracer becomes relatively polar and is retained by cells for several hours . In addition, its fluorescence intensity increases and its fluorescence spectra shift to longer wavelengths, with excitation/emission maxima of approximately 360/449 nm .

Synthesis Analysis

To make a concentrated stock solution from 1–10 mM, dissolve this compound in anhydrous high-quality DMSO . Calcein blue AM is susceptible to hydrolysis when exposed to moisture . Once prepared, use the DMSO stock solutions within a short time period . Aqueous working solutions containing Calcein AM should be prepared immediately prior to use .

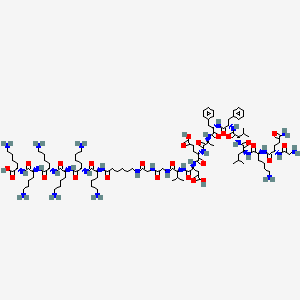

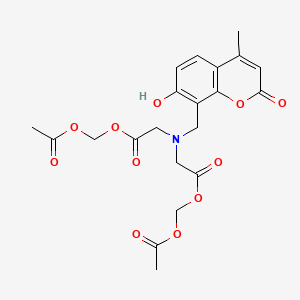

Molecular Structure Analysis

The molecular weight of this compound is 465.41 g/mol . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

This compound is a non-fluorescent cell-permeant derivative of calcein that is widely used in cell viability measurement . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane .

Physical and Chemical Properties Analysis

This compound is a cell-permeant esterase substrate . It is only weakly fluorescent with excitation/emission maxima of approximately 322/435 nm . Upon cleavage of the AM esters by intracellular esterases, this tracer becomes relatively polar and is retained by cells for several hours . In addition, its fluorescence intensity increases and its fluorescence spectra shift to longer wavelengths, with excitation/emission maxima of approximately 360/449 nm .

Scientific Research Applications

1. Detection of Intracellular Oxidative Activity

Calcein Blue, AM (Calcein-acetoxymethylester), is employed in microscopy and fluorometry for detecting intracellular oxidative activity. It is converted by intracellular esterases into calcein, a fluorescent form, allowing for the visualization of viable cells. This compound reacts to oxidation, making it a sensitive tool for detecting intracellular Reactive Oxygen Species (ROS) generation in living cells. This characteristic is particularly useful for real-time imaging in confocal microscopy (Uggeri et al., 2000).

2. Assaying Intracellular 'Labile Iron Pool'

The calcein-AM method is widely used to assay the intracellular 'labile iron pool' (LIP) in cells. Upon exposure to calcein-AM, cells in culture allow it to pass through the plasma membrane and react with cytosolic esterases. The resulting calcein fluorescence is quenched following chelation of low-mass labile iron, providing an estimate of the amount of chelatable iron (Tenopoulou et al., 2007).

3. Identifying Multidrug-Resistant Phenotype in Acute Leukaemia

Calcein assay is utilized in clinical laboratory settings for identifying the multidrug-resistant phenotype in acute leukaemia. It is particularly effective in acute myeloid leukaemia (AML), where it shows a strong correlation between calcein test results and therapy response and survival rates (Karázsi et al., 2001).

4. Transdermal Drug Delivery Studies

In the field of transdermal drug delivery, calcein is used as a model molecule. Studies explore the efficiency of delivering small and large molecules like calcein through skin microchannels created by techniques like microneedles or iontophoresis. Such studies are critical for developing new drug delivery systems (Kumar & Banga, 2012).

5. Labeling Foraminiferal Tests

Calcein is used to fluorescently label foraminiferal calcite in marine biology. This method aids in experiments aimed at identifying benthic foraminifers that record paleoceanographic proxies, providing valuable insights into historical ocean conditions (Bernhard et al., 2004).

6. Viability Assessment in Ovarian Tissue Cryopreservation

Calcein AM/ethidium homodimer-1 staining is used to assess the viability of fresh and thawed human ovarian follicles. This application is significant in the field of reproductive biology and fertility preservation (Sanfilippo et al., 2011).

Mechanism of Action

Target of Action

The primary target of Calcein Blue AM is the intracellular esterases present in viable cells . These esterases play a crucial role in the mechanism of action of Calcein Blue AM, as they are responsible for the hydrolysis of the acetomethoxy (AM) groups, which is a key step in the generation of the fluorescent Calcein Blue molecule .

Mode of Action

Calcein Blue AM is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with acetomethoxy (AM) groups, which endow Calcein Blue AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the acetomethoxy (AM) groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Biochemical Pathways

The biochemical pathway involved in the action of Calcein Blue AM is relatively straightforward. The compound enters the cell in its non-fluorescent form . Once inside, it is acted upon by intracellular esterases, which cleave the acetomethoxy (AM) groups . This enzymatic action transforms the non-fluorescent Calcein Blue AM into the fluorescent Calcein Blue molecule .

Pharmacokinetics

The pharmacokinetics of Calcein Blue AM primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is readily absorbed by cells due to its high hydrophobicity . Once inside the cell, it is metabolized by intracellular esterases, which cleave the acetomethoxy (AM) groups . This metabolic process transforms the non-fluorescent Calcein Blue AM into the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Result of Action

The result of the action of Calcein Blue AM is the generation of a bright blue fluorescence within viable cells . This fluorescence is a result of the restoration of the fluorescent Calcein Blue molecule following the hydrolysis of the acetomethoxy (AM) groups . Since dead cells lack esterase activity, only viable cells are labeled, making Calcein Blue AM a useful tool for distinguishing between live and dead cells .

Action Environment

The action of Calcein Blue AM can be influenced by various environmental factors. For instance, the presence of serum in the buffer used during staining can decrease the resolution of viable and non-viable cells, as serum may have esterase activity . Furthermore, when diluted with an aqueous solution, Calcein Blue AM should be used immediately, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . Therefore, the environment in which Calcein Blue AM is used can significantly impact its action, efficacy, and stability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Calcein Blue AM enters the cell due to its lipophilic properties . Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, yielding the membrane-impermeable Calcein Blue fluorescent dye . This interaction with intracellular esterases is a key biochemical property of Calcein Blue AM.

Cellular Effects

Calcein Blue AM has significant effects on various types of cells and cellular processes. It is used to measure cell vitality, as live cells are distinguished by the presence of ubiquitous intracellular esterase activity . The dye is well retained within live cells, producing an intense uniform fluorescence . Apoptotic and dead cells with compromised cell membranes do not retain Calcein Blue .

Molecular Mechanism

The molecular mechanism of Calcein Blue AM involves its conversion from a non-fluorescent compound to a fluorescent dye. This conversion is facilitated by intracellular esterases that cleave the acetoxymethyl (AM) ester group of Calcein Blue AM . The resulting fluorescent Calcein Blue molecule is then trapped within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Calcein Blue AM should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is stored desiccated at -80°C, protected from light until use . After reconstitution with DMSO, the solution is stored at -20°C in small aliquots .

Metabolic Pathways

Calcein Blue AM is involved in metabolic pathways related to esterase activity. Intracellular esterases cleave the acetoxymethyl (AM) ester group of Calcein Blue AM, a key step in its metabolic pathway .

Transport and Distribution

Calcein Blue AM is transported into cells due to its lipophilic properties . Once inside the cell, it is distributed uniformly throughout the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of Calcein Blue AM is throughout the cytoplasm and nucleus of the cell . This even distribution allows for accurate assessment and visualization of cellular processes .

Properties

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFJGCPBBHLSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride](/img/structure/B573593.png)

![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)